2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane
Overview
Description
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of polymers, coatings, and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include:
- Solvent: Dichloromethane (DCM) or another non-polar solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form diols or other reduced products.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium hydroxide, or amines in solvents like ethanol or water.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield an amino alcohol, while reduction could produce a diol.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane involves its reactivity with nucleophiles. The epoxide ring is highly strained and reactive, making it susceptible to ring-opening reactions. This reactivity can be harnessed in various applications, such as drug development or material science.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3-phenyl-2-(4-fluorophenyl)oxirane
- 2-(Chloromethyl)-3-(2-chlorophenyl)-2-phenyl-oxirane
- 2-(Bromomethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane
Uniqueness
The presence of both chloromethyl and fluorophenyl groups in 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane makes it unique compared to similar compounds
Properties
IUPAC Name |
2-(chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-9-15(10-5-7-11(18)8-6-10)14(19-15)12-3-1-2-4-13(12)17/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTYLEOASXQERM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)(CCl)C3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669934 | |
Record name | 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133024-33-6 | |
Record name | 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxirane, 2-(chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-, (2R,3R)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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